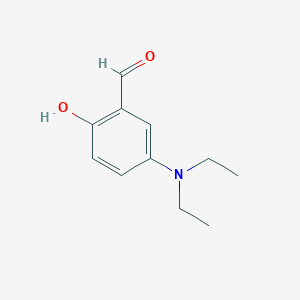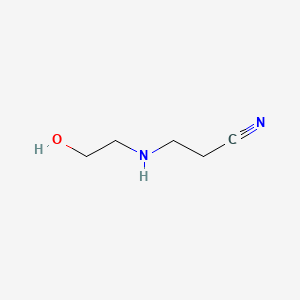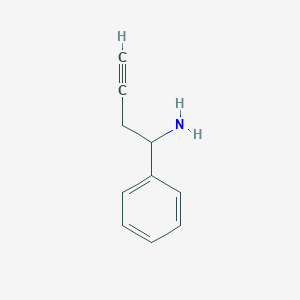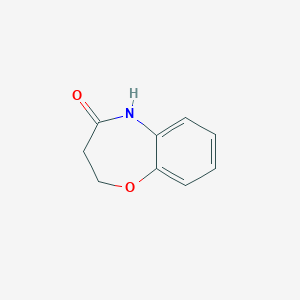
2-Ethynylquinoline
Vue d'ensemble
Description
2-Ethynylquinoline is a chemical compound with the molecular formula C11H7N . It is a weak base and can form salts with acids . It is used in laboratory chemicals and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 2-Ethynylquinolines can be achieved by a heterocoupling reaction between the appropriate n-chloroquinoline and 2-methyl-3-butyn-2-ol, catalyzed by palladium, followed by treatment .
Molecular Structure Analysis
The molecular weight of 2-Ethynylquinoline is 153.18 . The InChI code for 2-Ethynylquinoline is 1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H and the InChI key is KLJNCYLWOJPRSX-UHFFFAOYSA-N .
Chemical Reactions Analysis
Quinoline and its derivatives, including 2-Ethynylquinoline, participate in both electrophilic and nucleophilic substitution reactions . They are often involved in synthetic transformations centered on the alteration of oxidation states .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
1. Synthesis and Properties of Novel Compounds
2-Ethynylquinoline has been used in the synthesis of various novel compounds. Schmidt et al. (2016) demonstrated the formation of mesomeric betaines by reacting 3-ethynylquinoline with methyl bromobenzoates, leading to new quinolinium salts and betaines with unique properties (Schmidt et al., 2016). Similarly, Vonnegut et al. (2015) reported the treatment of 2-ethynylanilines with P(OPh)3, resulting in 2-λ(5)-phosphaquinolines and 2-λ(5)-phosphaquinolin-2-ones, which are important for studying the N=P(V) double bond in cyclic π-electron systems (Vonnegut et al., 2015).
2. Photophysical and Electrogenerated Chemiluminescence Studies
The photophysical properties and electrogenerated chemiluminescence (ECL) of 2-ethynylquinoline derivatives have been studied. Elangovan et al. (2004) synthesized and examined donor-substituted phenylquinolinylethynes and phenylisoquinolinylethynes, focusing on the effect of positional isomerism on their ECL and overall photophysical properties (Elangovan et al., 2004).
3. Applications in Organic Synthesis
2-Ethynylquinoline is also used in organic synthesis processes. Chandra et al. (2008) described an efficient copper-free Sonogashira coupling of 2-chloroquinolines with phenyl acetylene, which is an important method in organic synthesis (Chandra et al., 2008). Additionally, Liu et al. (2013) reported the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides for the synthesis of 4-halo-2-aminoquinolines (Liu et al., 2013).
4. Exploration of Anticancer Activity
2-Ethynylquinoline derivatives have been explored for anticancer activity. Lee et al. (2012) investigated functionalities introduced at 2-aroylquinoline's C5 position, including ethynyl groups, and their antiproliferative and tubulin inhibitory activities (Lee et al., 2012).
Safety and Hazards
Orientations Futures
Quinoline and its derivatives, including 2-Ethynylquinoline, have been found to have a variety of therapeutic activities. They form an important class of heterocyclic compounds for new drug development . The global rise in antibiotic resistance has galvanized research into new antibiotics against both well-established targets and new targets . Therefore, there is a great future in medicinal chemistry for quinoline derivatives .
Mécanisme D'action
Target of Action
Quinoline, a related compound, is known to interact with various biological targets, including enzymes and receptors . The specific targets for 2-Ethynylquinoline may vary based on its chemical structure and the biological context in which it is used.
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They can form complexes with metal ions, making them more stable in environmental media
Biochemical Pathways
Quinoline and its derivatives have been found to exhibit a broad range of biological activities, suggesting they may impact multiple biochemical pathways . These could include pathways related to antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Quinoline derivatives have been found to have various therapeutic activities, suggesting that they may have diverse effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethynylquinoline. For instance, agricultural practices and area of cultivation can significantly affect the innate stimulatory activity of quinoline proteins . Additionally, the presence of metal ions can influence the stability of 2-Ethynylquinoline .
Propriétés
IUPAC Name |
2-ethynylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJNCYLWOJPRSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517607 | |
| Record name | 2-Ethynylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynylquinoline | |
CAS RN |
40176-78-1 | |
| Record name | 2-Ethynylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-ethynylquinoline contribute to the formation of heterobinuclear allenylidene complexes?
A1: 2-Ethynylquinoline acts as a precursor to allenylidene ligands in organometallic complexes. The reaction begins with the lithiation of 2-ethynylquinoline, followed by its reaction with metal carbonyls like [(CO)5M(THF)] (M = Cr, W). Subsequent alkylation with reagents like [R3O]BF4 (R = Me, Et) leads to the formation of allenylidene complexes. In these complexes, the terminal carbon of the allenylidene chain becomes part of the N-alkylated quinoline ring. [] This approach allows the incorporation of a quinoline moiety into the ligand structure, potentially influencing the properties and reactivity of the resulting metal complexes.
Q2: Can the quinoline ring in these complexes be further functionalized?
A2: Yes, the quinoline ring in these complexes can be further modified. For instance, introducing a bromine atom at the 5-position of the quinoline ring allows for subsequent functionalization via palladium-catalyzed coupling reactions. This method enables the incorporation of various alkynyl groups, including those containing ferrocenyl units, expanding the structural diversity of the resulting complexes. [] This ability to introduce different substituents on the quinoline ring opens avenues for tuning the electronic and steric properties of the metal complexes, potentially influencing their catalytic activity and other applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

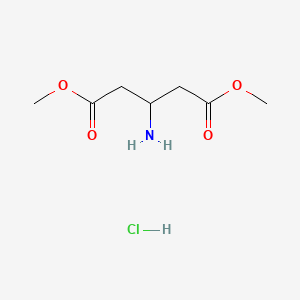


![4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1355042.png)
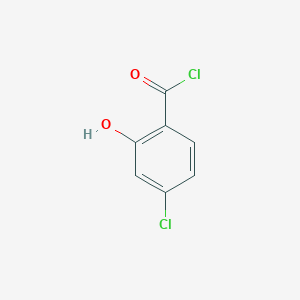
![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)


